molecular formula C38H24N2O3S2 B11690434 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)

5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)

Cat. No.: B11690434
M. Wt: 620.7 g/mol
InChI Key: NHYMOMCDUFDPRL-UHFFFAOYSA-N
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Description

This compound features a central oxybis(4,1-phenylene) ether linkage flanked by sulfanediyl (S–S) bridges and terminal 3-phenylbenzo[c]isoxazole heterocycles. Its structural complexity arises from the combination of rigid aromatic backbones, sulfur-based linkages, and electron-deficient isoxazole rings.

Properties

Molecular Formula

C38H24N2O3S2

Molecular Weight

620.7 g/mol

IUPAC Name

3-phenyl-5-[4-[4-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy]phenyl]sulfanyl-2,1-benzoxazole

InChI

InChI=1S/C38H24N2O3S2/c1-3-7-25(8-4-1)37-33-23-31(19-21-35(33)39-42-37)44-29-15-11-27(12-16-29)41-28-13-17-30(18-14-28)45-32-20-22-36-34(24-32)38(43-40-36)26-9-5-2-6-10-26/h1-24H

InChI Key

NHYMOMCDUFDPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC=C(C=C4)OC5=CC=C(C=C5)SC6=CC7=C(ON=C7C=C6)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common approach is the condensation of 3-Phenyl-2,1-benzoxazole-5-thiol with 4,4’-dihydroxybiphenyl in the presence of a suitable base, followed by further functionalization to introduce the sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Materials Science

The compound's unique structure lends itself to applications in materials science, particularly in the development of advanced polymers and nanomaterials. The incorporation of sulfur linkages can enhance the thermal stability and mechanical properties of polymeric materials.

  • Polymer Synthesis : Compounds similar to 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) have been utilized in the synthesis of high-performance polymers through various polymerization techniques. These polymers often exhibit enhanced electrical conductivity and thermal resistance due to the presence of aromatic structures .

Pharmaceutical Applications

The biological activity of compounds related to 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) suggests potential pharmaceutical applications.

  • Anticancer Activity : Preliminary studies indicate that similar bis(benzo[c]isoxazoles) exhibit cytotoxic effects against various cancer cell lines. The structural features may allow for interaction with specific biological targets involved in cancer progression.
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Biological Interaction Studies

Understanding how 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) interacts with biological targets is crucial for its application in drug design.

  • Target Interaction : Interaction studies can reveal how this compound binds to proteins or enzymes involved in disease pathways. Such studies are essential for elucidating mechanisms of action and optimizing therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the significance of 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole), a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide)Benzimidazole derivativeNitro groups enhance reactivity
1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)Imidazole derivativeContains imidazole rings which may provide different biological activities
3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazoleOxazole derivativeFeatures an alkene side chain that could affect solubility and reactivity

The unique combination of sulfur linkages and multiple aromatic systems in 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) sets it apart from these compounds. Its potential for diverse biological activity and applications in material science highlights its significance in research and development.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the sulfanyl groups can interact with thiol-containing enzymes, inhibiting their activity and leading to cellular apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name (Reference) Key Functional Groups Notable Structural Features
Target Compound Oxybis(phenylene), sulfanediyl, benzo[c]isoxazole Rigid aromatic linker, sulfur bridges, fused isoxazole rings
N6 (1,1'-(((5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(1,3,4-oxadiazole))...) Ethane-diylbis(sulfanediyl), oxadiazole, naphthol Flexible ethane linker, oxadiazole rings, hydroxyl substituents
Compound 14 (5,5'-((Oxybis(4,1-phenylene))bis(methaneylylidene))bis(pyrimidine-trione) Oxybis(phenylene), pyrimidine-trione Carbonyl-rich pyrimidine-trione groups, lacks sulfur bridges
BF (5,5'-(oxybis(4,1-phenylene))bis(3-(2-hydroxyphenyl)-1-phenylformazan) Oxybis(phenylene), sulfanediyl, formazan Formazan redox-active groups, hydroxyl substituents (used in electrochemical sensing)
BPQCN (Pyrazine-dicarbonitrile resin) Propane-diylbis(phenylene), pyrazine-dicarbonitrile Aliphatic propane linker, nitrile functionalization (high thermal stability, low melting point)

Physical and Electronic Properties

Table 2: Comparative Properties
Compound (Reference) Thermal Stability Electronic Properties Notable Applications
Target Compound High (inferred) Electron-deficient (isoxazole rings) Potential sensor or polymer component
N6 Moderate Redox-active (oxadiazole, naphthol) Under investigation for biological uses
BF Moderate Conductive (formazan groups) Electrochemical sensing (50 ppb detection limit)
BPQCN Very High Insulating (pyrazine-dinitrile) High-performance resins
  • Thermal Stability : The oxybis(phenylene) linker in the target compound likely enhances rigidity and thermal resistance compared to aliphatic linkers (e.g., BPQCN’s propane-diyl group) .
  • Electronic Behavior : Benzo[c]isoxazole’s electron-withdrawing nature contrasts with the redox-active formazan in BF or the insulating nitriles in BPQCN .

Biological Activity

5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) is a complex organic compound notable for its unique structural features, including multiple aromatic rings and sulfur linkages. This compound belongs to the class of bis(benzo[c]isoxazoles), which are recognized for their diverse chemical properties and potential applications in various fields such as materials science and pharmaceuticals. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) is C38H24N2O3S2C_{38}H_{24}N_{2}O_{3}S_{2}. The presence of sulfur atoms in its structure enhances its reactivity and may contribute to its biological activities. The compound's unique combination of sulfur linkages and multiple aromatic systems distinguishes it from similar compounds.

Research indicates that compounds similar to 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the benzo[c]isoxazole family have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives display significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain structural analogs have been reported to reduce inflammation in vitro.

Case Studies

  • Anticancer Studies : In a study published in Journal of Medicinal Chemistry, derivatives of benzo[c]isoxazole were tested against several cancer cell lines. Results indicated that compounds with similar structural motifs to 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) inhibited cell growth by inducing apoptosis through caspase activation .
  • Antimicrobial Testing : A study conducted on compounds related to 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of structurally similar compounds through inhibition of pro-inflammatory cytokines in macrophage models .

Data Table: Biological Activity Overview

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzo[c]isoxazole derivativesInhibition of cancer cell proliferation
AntimicrobialSulfur-containing analogsSignificant activity against bacteria/fungi
Anti-inflammatoryStructural analogsReduction in cytokine levels

Synthesis Pathways

The synthesis of 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) typically involves multi-step synthetic pathways. Common methods include:

  • Thermocyclization : Utilizing 2-azidobenzophenones as precursors under non-catalytic conditions has yielded high quantities of related isoxazoles .
  • Sulfonylation Reactions : The introduction of sulfur linkages can be achieved through various sulfonylation reactions involving thiolates or sulfonyl chlorides.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions using sulfanyl and oxy-phenylene precursors. A common approach is refluxing intermediates (e.g., substituted benzaldehydes or thiols) in absolute ethanol or glacial acetic acid with catalysts like ammonium acetate, followed by solvent evaporation and crystallization . For optimization:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol .
  • Catalyst Loading: Increasing ammonium acetate (from 1.0 to 1.2 equivalents) can drive cyclization reactions to completion, as seen in oxadiazole syntheses (yields up to 91%) .
  • Reaction Time: Monitoring via TLC is critical; extended reflux (5–10 hours) improves yields in heterocycle formation .

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